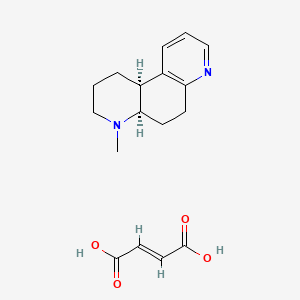
cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate: is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of an acyliminium ion intermediate derived from the corresponding amide can be used . This process often requires specific catalysts and solvents to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be advantageous for maintaining consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. For instance, as a ligand, it can form complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Cis-1,2,3,4,4a,5,6,8a-octahydro-2-methyl-4a-phenylisoquinoline: Similar in structure but differs in the substitution pattern and specific functional groups.
Cis-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares the octahydro structure but has different substituents.
Uniqueness
Cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate is unique due to its specific stereochemistry and the presence of the maleate group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
CAS No. |
101225-50-7 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4aR,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-4,7-phenanthroline;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H18N2.C4H4O4/c1-15-9-3-5-11-10-4-2-8-14-12(10)6-7-13(11)15;5-3(6)1-2-4(7)8/h2,4,8,11,13H,3,5-7,9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,13+;/m0./s1 |
InChI Key |
FMHKCXOPEMZNQF-KLLAVLRCSA-N |
Isomeric SMILES |
CN1CCC[C@@H]2[C@H]1CCC3=C2C=CC=N3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCCC2C1CCC3=C2C=CC=N3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

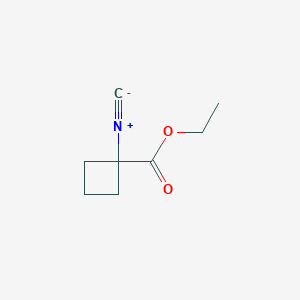
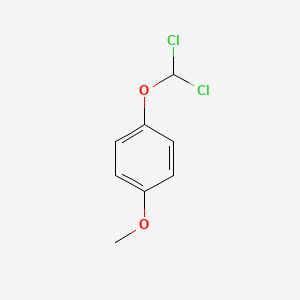
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
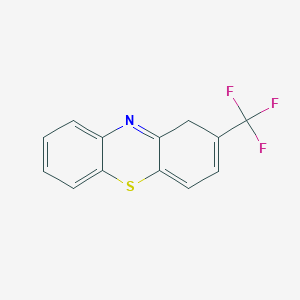
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
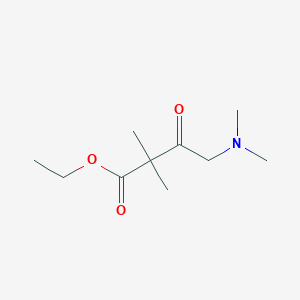
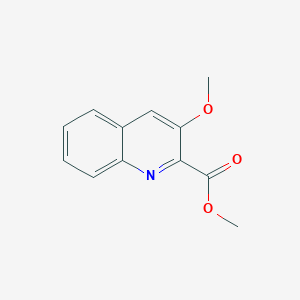
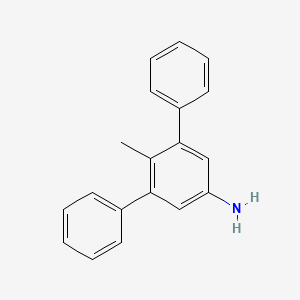
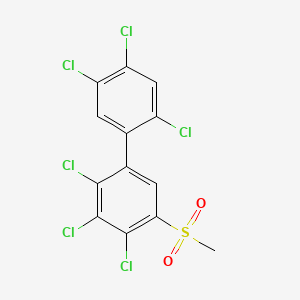
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
